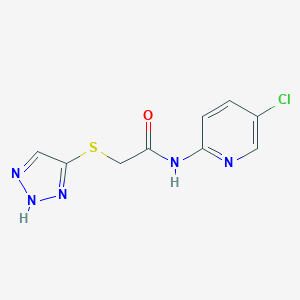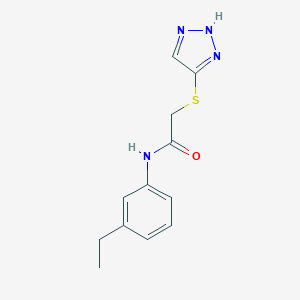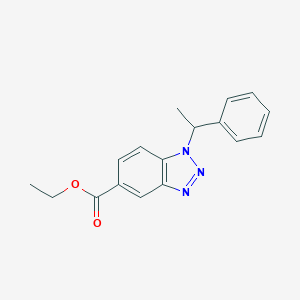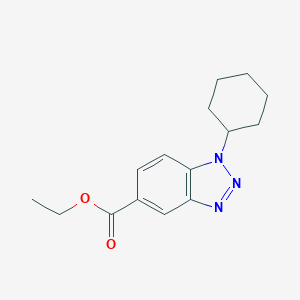
N-Methyl-1,8-naphthalenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1,8-naphthalenediamine, also known as MNDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as materials science, organic chemistry, and biomedicine. MNDA is an aromatic diamine that possesses two primary amine groups and a methyl substituent on the naphthalene ring.
Wirkmechanismus
The exact mechanism of action of N-Methyl-1,8-naphthalenediamine is still not fully understood. However, it has been suggested that N-Methyl-1,8-naphthalenediamine induces apoptosis in cancer cells by activating the mitochondrial pathway. N-Methyl-1,8-naphthalenediamine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and telomerase, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-Methyl-1,8-naphthalenediamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Methyl-1,8-naphthalenediamine induces apoptosis in cancer cells by activating the mitochondrial pathway. N-Methyl-1,8-naphthalenediamine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and telomerase, which are involved in DNA replication and cell division. In addition, N-Methyl-1,8-naphthalenediamine has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-1,8-naphthalenediamine has several advantages for lab experiments. It is readily available and relatively inexpensive. N-Methyl-1,8-naphthalenediamine can be easily synthesized using a simple reduction reaction. N-Methyl-1,8-naphthalenediamine is also stable under normal laboratory conditions. However, N-Methyl-1,8-naphthalenediamine has some limitations for lab experiments. N-Methyl-1,8-naphthalenediamine is toxic and can be harmful if not handled properly. N-Methyl-1,8-naphthalenediamine is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the study of N-Methyl-1,8-naphthalenediamine. In materials science, N-Methyl-1,8-naphthalenediamine can be used as a building block for the synthesis of new organic materials with unique properties. In organic chemistry, N-Methyl-1,8-naphthalenediamine can be used as a reagent for the synthesis of new organic compounds with potential applications in various fields. In biomedicine, N-Methyl-1,8-naphthalenediamine can be further studied for its potential as an anti-cancer agent and for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, N-Methyl-1,8-naphthalenediamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-Methyl-1,8-naphthalenediamine can be synthesized using various methods, and it has been extensively studied for its potential applications in materials science, organic chemistry, and biomedicine. N-Methyl-1,8-naphthalenediamine induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the activity of certain enzymes. N-Methyl-1,8-naphthalenediamine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N-Methyl-1,8-naphthalenediamine, and further research is needed to fully understand its potential applications.
Synthesemethoden
N-Methyl-1,8-naphthalenediamine can be synthesized through various methods, such as the reduction of 1,8-nitronaphthalene, the reaction of 1,8-dinitronaphthalene with methylamine, and the reaction of 1,8-diaminonaphthalene with formaldehyde and methylamine. However, the most common method for synthesizing N-Methyl-1,8-naphthalenediamine is through the reduction of 1,8-nitronaphthalene using a reducing agent, such as iron powder or tin(II) chloride.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1,8-naphthalenediamine has been extensively studied due to its potential applications in various fields. In materials science, N-Methyl-1,8-naphthalenediamine has been used as a building block for the synthesis of various organic materials, such as conducting polymers, organic dyes, and organic semiconductors. In organic chemistry, N-Methyl-1,8-naphthalenediamine has been used as a reagent for the synthesis of various organic compounds, such as amino acids, peptides, and heterocycles. In biomedicine, N-Methyl-1,8-naphthalenediamine has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
Produktname |
N-Methyl-1,8-naphthalenediamine |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1-N-methylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C11H12N2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,13H,12H2,1H3 |
InChI-Schlüssel |
GMFBJMWDZRKXQD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC2=C1C(=CC=C2)N |
Kanonische SMILES |
CNC1=CC=CC2=C1C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)

![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)



![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)

